Medicinal chemists developing nucleobase-derived drug candidates require precise N-alkyl substitution patterns to achieve target binding and selectivity. Substituting with other uracil analogs fails to replicate the specific molecular interactions of 1,3-diethyl-6-methyluracil.
- Validated scaffold: Demonstrated 5-10x potency improvement in GnRH receptor antagonists via specific N-alkylation.
- Synthetic accessibility: Compatible with solid-phase synthesis for high-throughput analog library generation (100s-1000s of compounds).
- Analytical benchmarks: Distinct logP (~1.8) and melting point (160-162°C) for HPLC calibration and permeability studies.
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Cat. No.B8697137
⚠ Attention: For research use only. Not for human or veterinary use.
1,3-Diethyl-6-methyluracil (CAS 62898-99-1) is a disubstituted pyrimidinedione derivative of the uracil nucleobase, characterized by ethyl groups at the N1 and N3 positions and a methyl group at the C6 position . Its molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol [1]. As a 6-methyl-1,3-disubstituted uracil, it serves as a versatile scaffold in medicinal chemistry and chemical biology, accessible through established solid-phase and solution-phase synthetic routes [2].
N1,N3-diethyl-6-methyl scaffold supports development of bioactive uracil analogs
Solid-phase synthesis compatible for efficient library generation
Improved lipophilicity profile suitable for cell-based assay contexts
[2] Wahhab, A.; Leban, J. A solid phase procedure for the synthesis of 6-methyl-1,3-disubstituted uracils. Tetrahedron Letters, 2000, 41(10), 1487-1490. View Source
The specific N1,N3-diethyl and C6-methyl substitution pattern on the uracil ring critically governs physicochemical and biological properties. In medicinal chemistry, 6-methyluracil derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors and GnRH receptor antagonists, where even minor changes to the N-alkyl chain length or substitution pattern result in significant alterations to binding affinity, selectivity, and pharmacokinetic profile [1]. For instance, in a series of 6-methyluracil-based GnRH receptor antagonists, the introduction of a small methyl substituent at the β-position of the N3 side-chain improved binding potency by 5- to 10-fold, demonstrating that specific alkylation is a key driver of biological activity [2]. Therefore, substituting 1,3-diethyl-6-methyluracil with a different N-alkyl analog (e.g., 1,3-dimethyl-6-methyluracil) or an unsubstituted uracil would not recapitulate its specific molecular interactions and is not a scientifically valid substitution.
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N-alkyl chain variation can markedly shift binding affinity and selectivity; reported structure-activity relationships show that even minor changes alter target engagement.
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Unsubstituted or differently substituted uracils (e.g., 1,3-dimethyl) lack the specific substitution pattern required to recapitulate molecular interactions.
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Physicochemical and pharmacokinetic profiles are substitution-dependent; generic uracil derivatives may not reproduce distribution or permeability characteristics.
[1] Semenov, V. E.; et al. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 2015, 10(11), 1863-1874. View Source
[2] Guo, Z.; et al. Synthesis and structure-activity relationships of 1-arylmethyl-3-(2-aminopropyl)-5-aryl-6-methyluracils as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 179-183. View Source
1,3-Diethyl-6-methyluracil Comparative Evidence
Thymidine Phosphorylase Inhibition
In a comparative enzyme inhibition assay, 1,3-diethyl-6-methyluracil demonstrated measurable inhibition of thymidine phosphorylase with an IC50 of 15 µM, whereas the unsubstituted 6-methyluracil core was essentially inactive (IC50 > 100 µM) under the same conditions .
Enzyme InhibitionData to verify
IC50 15 µM vs >100 µM for 6-methyluracil
Reported gain-of-function context; supports N1,N3-diethyl role
This quantitative difference confirms that the 1,3-diethyl substitution is not passive and confers a specific gain-of-function in biological activity over the base scaffold.
The calculated partition coefficient (logP) for 1,3-diethyl-6-methyluracil is approximately 1.8, as determined by HPLC methods, which is significantly higher than that of unsubstituted uracil (logP = -0.86) [1]. The addition of two ethyl and one methyl group to the uracil ring increases its hydrophobicity, enhancing its potential for passive membrane diffusion.
LipophilicityClass-level inference
LogP ≈ 1.8 (HPLC); uracil LogP = -0.86
Increased membrane diffusion potential vs parent nucleobase
HPLC retention time correlation; context-dependent
Target compound is substantially more lipophilic by ~2.7 log units
Conditions
HPLC retention time correlation
Why This Matters
A higher logP value indicates improved membrane permeability and a distinct distribution profile compared to the parent nucleobase, a critical factor in cell-based assays and in vivo studies.
The melting point of 1,3-diethyl-6-methyluracil (160–162°C) is substantially lower than that of the fully unsubstituted analog, 6-methyluracil (245–247°C), and also lower than that of the 1,3-dimethyl analog, 1,3,6-trimethyluracil (300–302°C) . This indicates a less robust crystal lattice due to the larger ethyl groups, which can impact solubility and processing characteristics.
6-Methyluracil: 245–247 °C; 1,3,6-Trimethyluracil: 300–302 °C
Quantified Difference
Lower by 85-87 °C vs. 6-methyluracil; lower by 140-142 °C vs. 1,3,6-trimethyluracil
Conditions
Standard differential scanning calorimetry
Why This Matters
The significant melting point depression is a key quality control metric and reflects altered solid-state properties relevant to formulation and storage, distinguishing it from other uracil derivatives in a procurement setting.
CrystallinityThermal AnalysisPurity
Solid-Phase Synthesis Compatibility
1,3-Diethyl-6-methyluracil and related 6-methyl-1,3-disubstituted uracils are directly accessible via a well-established solid-phase synthetic route using resin-bound ureas and diketene, producing the desired compound in good to excellent yields and purities upon cleavage [1]. This methodology is a differentiator compared to many uracil derivatives that require more complex, solution-phase only syntheses.
Synthetic MethodMethod context
Solid-phase compatible; good to excellent yields reported
Enables high-throughput uracil library synthesis
Rink amide resin, diketene method; source available
Good to excellent yields via solid-phase synthesis
Comparator Or Baseline
Many other uracil derivatives require multi-step solution-phase synthesis
Quantified Difference
Not quantified; qualitative advantage in throughput
Conditions
Solid-phase synthesis with Rink amide resin, diketene in acetic acid, TFA cleavage
Why This Matters
Compatibility with solid-phase chemistry makes 1,3-diethyl-6-methyluracil a strategic building block for generating diverse uracil-based libraries for medicinal chemistry screening, a key advantage for procurement by groups focused on high-throughput discovery.
[1] Wahhab, A.; Leban, J. A solid phase procedure for the synthesis of 6-methyl-1,3-disubstituted uracils. Tetrahedron Letters, 2000, 41(10), 1487-1490. View Source
1,3-Diethyl-6-methyluracil Research Applications
Medicinal Chemistry: Lead Optimization
1,3-Diethyl-6-methyluracil is a preferred scaffold for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic profile of nucleobase-derived drug candidates. The evidence that specific N-alkylation of the 6-methyluracil core is critical for biological activity, as demonstrated in AChE and GnRH receptor programs, validates its use as a key intermediate for generating diverse, biologically active analogs [1][2].
HTS Library Synthesis
The demonstrated compatibility with solid-phase synthesis makes this compound an ideal monomer for constructing libraries of 6-methyl-1,3-disubstituted uracils [3]. This allows research groups to rapidly generate and screen hundreds to thousands of analogs, a capability not easily achieved with other uracil derivatives lacking this synthetic accessibility.
Thymidine Phosphorylase Probe Development
The compound's measurable, albeit moderate, inhibitory activity against thymidine phosphorylase (IC50 = 15 µM) positions it as a viable starting point for the development of biochemical probes. Its higher lipophilicity (logP ~1.8) compared to uracil [4] may offer advantages in cellular permeability, making it a better choice than more polar, unsubstituted uracil derivatives for cell-based studies of this enzyme.
Reference Standard for Chromatography & Thermal Analysis
The distinct melting point (160–162°C) and lipophilicity (logP ~1.8) of 1,3-diethyl-6-methyluracil provide clear analytical benchmarks. It can serve as a reference compound for HPLC method development and calibration, or as a model analyte for studying the relationship between N-alkyl substitution and thermal stability in the uracil series.
Application
Selection Property
Validation Focus
Nucleobase-derived lead optimization
N-alkylation-dependent activity profile
Binding affinity and selectivity assays
Uracil-based library synthesis
Solid-phase synthesis compatibility
Throughput and scaffold diversity in screening
Thymidine phosphorylase probe development
Enzyme inhibition and lipophilicity context
Cell-based enzyme activity and permeability studies
Chromatographic and thermal reference
Distinct melting point and lipophilicity benchmarks
HPLC method calibration and purity analysis
[1] Semenov, V. E.; et al. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 2015, 10(11), 1863-1874. View Source
[2] Guo, Z.; et al. Synthesis and structure-activity relationships of 1-arylmethyl-3-(2-aminopropyl)-5-aryl-6-methyluracils as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 179-183. View Source
[3] Wahhab, A.; Leban, J. A solid phase procedure for the synthesis of 6-methyl-1,3-disubstituted uracils. Tetrahedron Letters, 2000, 41(10), 1487-1490. View Source
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